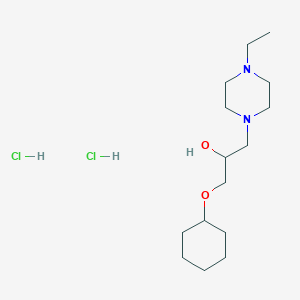
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the body, which are involved in the regulation of heart rate and blood pressure. By blocking these receptors, this compound reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in a reduction in heart rate and blood pressure, as well as a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In addition to its effects on cardiovascular function and mental health, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of the compound for use in experiments. Additionally, this compound has been extensively studied in animal models, which has provided a wealth of data on its effects and potential therapeutic applications.
One of the limitations of using this compound in lab experiments is its specificity for beta-adrenergic receptors. While this specificity may be an advantage for some experiments, it may limit the usefulness of this compound in experiments that require the manipulation of other signaling pathways.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is in the development of new therapies for cardiovascular diseases, such as hypertension and heart failure. This compound has shown promise in animal models of these diseases, and further research is needed to determine whether it could be an effective treatment in humans.
Another area of interest is in the development of new therapies for anxiety and depression. This compound has shown anxiolytic and antidepressant effects in animal models, and further research is needed to determine whether it could be a useful treatment for these conditions.
Finally, there is potential for research on the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal system. By further understanding the biochemical and physiological effects of this compound, researchers may be able to identify new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with cyclohexanol and isobutyl chloroformate. The resulting product is then reacted with 2-propanol and hydrochloric acid to form the dihydrochloride salt of this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Aplicaciones Científicas De Investigación
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of cardiovascular diseases, such as hypertension and heart failure. This compound has been shown to improve cardiac function and reduce blood pressure in animal models of these diseases.
In addition to its cardiovascular effects, this compound has also been studied for its potential in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new therapies for these conditions.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBLJIWEGIDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)